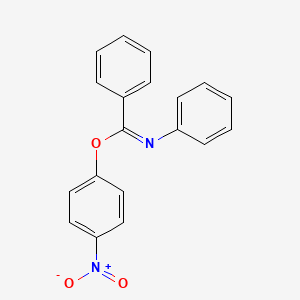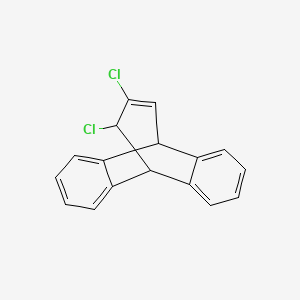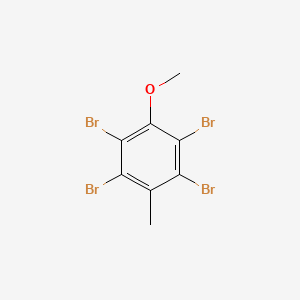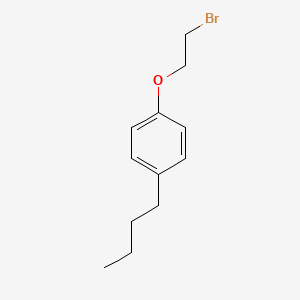
1-(2-Bromoethoxy)-4-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-4-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a member of the ether family, characterized by the presence of a bromoethoxy group attached to a butyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-butylbenzene can be synthesized through a nucleophilic substitution reaction. The typical method involves the reaction of 4-butylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethoxy)-4-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 4-butylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include 4-butylphenol derivatives with various functional groups.
Oxidation: Products include 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: The major product is 4-butylphenol.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-4-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-4-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group on the benzene ring .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethoxy)-2-ethoxybenzene: Similar in structure but with an additional ethoxy group, leading to different reactivity and applications.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains a longer ethylene glycol chain, affecting its solubility and reactivity.
1-(2-Bromoethoxy)-2-bromobenzene: Features an additional bromo group, making it more reactive in substitution reactions.
Uniqueness: 1-(2-Bromoethoxy)-4-butylbenzene is unique due to the presence of the butyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for various applications .
Propriétés
Numéro CAS |
37142-34-0 |
|---|---|
Formule moléculaire |
C12H17BrO |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-4-butylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
KTTXTHGVBRJKBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


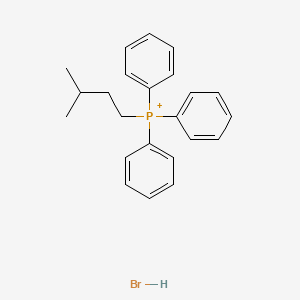
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)




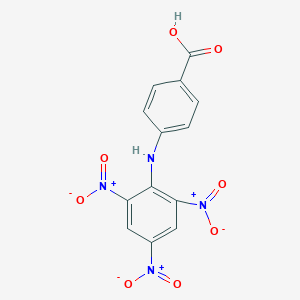
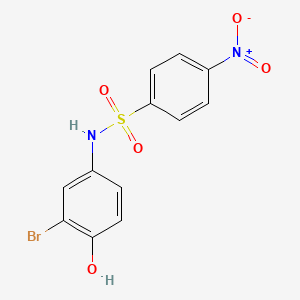
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
